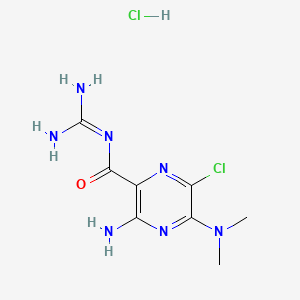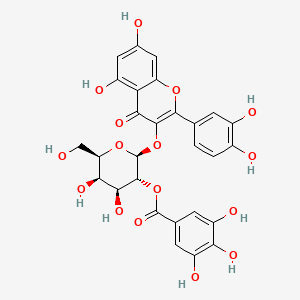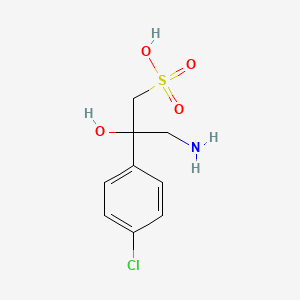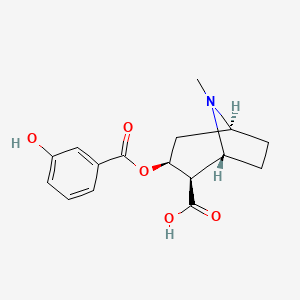
Dimethylamiloride hydrochloride
Descripción general
Descripción
Dimethylamiloride hydrochloride, also known as 5-(N,N-Dimethyl)amiloride hydrochloride, is a selective Na+/H+ exchange blocker . It has been investigated for its ability to reduce inflammatory pain .
Molecular Structure Analysis
The molecular weight of Dimethylamiloride hydrochloride is 294.14 . The molecular formula is C8H13Cl2N7O .Chemical Reactions Analysis
Dimethylamiloride hydrochloride is a Na+/H+ exchanger NHE inhibitor with K values of 0.02, 0.25, and 14 μM for NHE1, NHE2, and NHE3, respectively .Physical And Chemical Properties Analysis
Dimethylamiloride hydrochloride is a solid substance . It is soluble in DMSO to 10 mM . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Application 1: Inhibition of Na+/H+ Exchanger (NHE)
- Summary of Application : Dimethylamiloride hydrochloride is known to be a Na+/H+ exchanger NHE inhibitor . The Na+/H+ exchanger (NHE) is a membrane transport protein involved in maintaining pH and volume homeostasis in cells.
- Methods of Application : The compound is typically applied to cells in culture to inhibit the NHE. The Ki values, which are measures of the compound’s inhibitory potency, are 0.02, 0.25, and 14 μM for NHE1, NHE2, and NHE3, respectively .
- Results or Outcomes : The inhibition of the NHE can affect various cellular processes, including cell proliferation and death, cell volume regulation, and intracellular pH regulation .
Application 2: Reduction of Inflammatory Pain
- Summary of Application : Dimethylamiloride hydrochloride has been investigated for its ability to reduce inflammatory pain .
Application 3: Inhibition of Endocytosis Pathways
- Summary of Application : Dimethylamiloride hydrochloride has been used to inhibit endocytosis pathways in cells .
- Methods of Application : The compound was used at a concentration of 1 mmol/L to inhibit macropinocytosis, a form of endocytosis .
Application 4: Blocker of Na+/H+ Antiport
- Summary of Application : Dimethylamiloride hydrochloride is a selective blocker of Na+/H+ antiport . The Na+/H+ antiport is a type of antiporter membrane protein that removes a hydrogen ion (H+) from the cell and brings a sodium ion (Na+) into the cell.
- Methods of Application : The compound is typically applied to cells in culture to block the Na+/H+ antiport .
- Results or Outcomes : The blocking of the Na+/H+ antiport can affect various cellular processes, including the regulation of cell volume and intracellular pH .
Application 5: Inhibition of TRPA1 Channels
Application 6: Inhibition of TRPA1 Channels
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O.ClH/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12;/h1-2H3,(H2,10,14)(H4,11,12,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUPTHVVXMBJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017824 | |
| Record name | Dimethylamiloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylamiloride hydrochloride | |
CAS RN |
2235-97-4 | |
| Record name | Dimethylamiloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylamiloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLAMILORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52W30K1Q9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)


![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)


